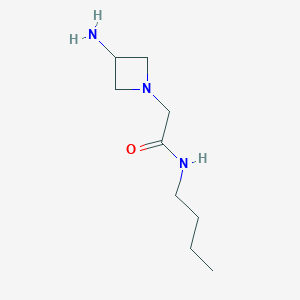![molecular formula C7H6ClN3 B1489873 4-氯-2-甲基-2H-吡唑并[3,4-b]吡啶 CAS No. 944501-84-2](/img/structure/B1489873.png)
4-氯-2-甲基-2H-吡唑并[3,4-b]吡啶
描述
4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物医学应用
吡唑并[3,4-b]吡啶,4-氯-2-甲基-2H-吡唑并[3,4-b]吡啶所属的家族,因其生物医学应用而被广泛研究 . 超过300,000种1H-吡唑并[3,4-b]吡啶已被描述,这些化合物包含在超过5500篇参考文献中 . 这些研究涵盖了N1、C3、C4、C5和C6位点存在的取代基的多样性、用于合成它们的合成方法以及此类化合物的生物医学应用 .
抗菌研究
吡唑并[3,4-b]吡啶和三唑的分子杂化体已被设计、合成和分析其药物样分子性质,并进行了体外分析,以测试其对金黄色葡萄球菌和肺炎克雷伯菌的抑制潜力。肺炎克雷伯菌 . 基于体外实验,化合物24和27已被鉴定为该系列中具有高潜力的分子 .
抗癌研究
肌球蛋白受体激酶(TRKs)与细胞的增殖和分化有关,因此它们的持续活化和过表达会导致癌症 . 吡唑并[3,4-b]吡啶已被研究用于其在癌症治疗中的潜力 .
抗病毒活性
吡啶体系的融合,吡唑并吡啶,已被评估其活性以及获得医药产品的能力,这些产品已被用于具有选择性抗菌、抗病毒、抗真菌和抗肿瘤活性 .
抗真菌活性
新型化合物的合成与设计
由于具有明显的生物学重要性,一系列新的吡唑并[3,4-b]吡啶已被设计和合成 . 这些新型化合物有可能导致新药和治疗方法的发现 .
作用机制
Target of Action
Pyrazolo-pyridine derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrazolo-pyridine compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazolo-pyridine derivatives have been shown to influence several biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (1676) suggests it may have favorable ADME properties, as smaller molecules are generally better absorbed and distributed throughout the body .
Result of Action
Related compounds have been shown to induce changes in cell cycle progression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Furthermore, the compound’s efficacy may be influenced by the pH and ionic strength of its environment.
生化分析
Biochemical Properties
4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream effects.
Cellular Effects
The effects of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . By modulating this pathway, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine can impact cell function and behavior, potentially leading to therapeutic effects in certain diseases.
Molecular Mechanism
At the molecular level, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme, preventing substrate access and subsequent catalysis . This compound can also interact with DNA and RNA, influencing gene expression by altering transcription and translation processes. Additionally, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine can modulate protein-protein interactions, affecting the formation and stability of protein complexes involved in cellular signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to achieve a measurable biological response.
Metabolic Pathways
4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine on metabolic flux and metabolite levels can influence cellular energy production and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of this compound can affect its biological activity, with higher concentrations potentially leading to more pronounced effects on cellular function.
Subcellular Localization
The subcellular localization of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes.
属性
IUPAC Name |
4-chloro-2-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-5-6(8)2-3-9-7(5)10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNUWKXDSKRRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC=NC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
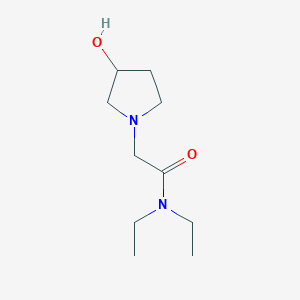
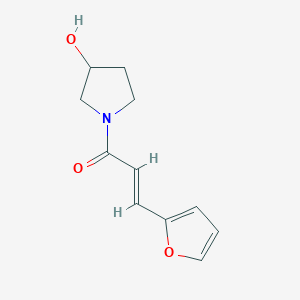
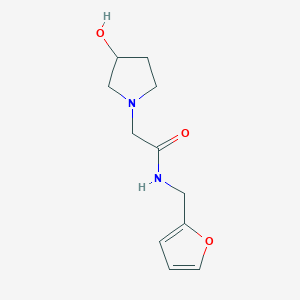
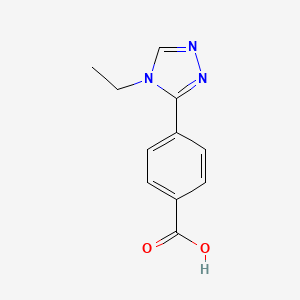
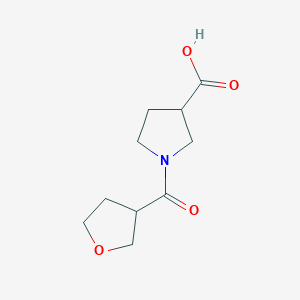

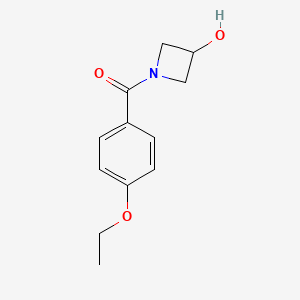
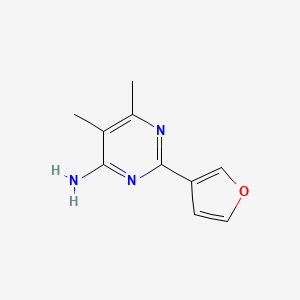
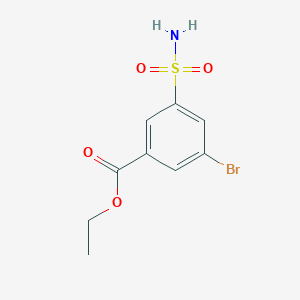
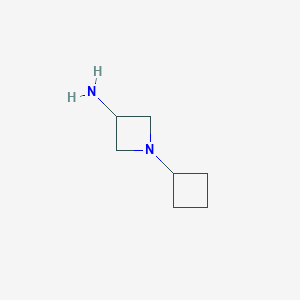
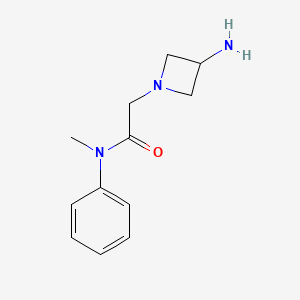
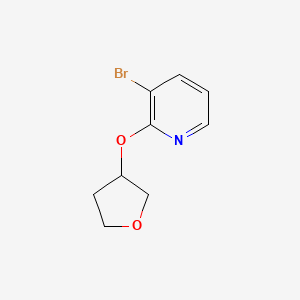
![(Hexan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1489809.png)
